DL-Methionine-2-d1
Overview
Description
DL-Methionine-2-d1 is a deuterium-labeled version of DL-Methionine . DL-Methionine is an essential amino acid containing sulfur with oxidative stress defense effects . It can be used for animal natural feed . The CAS Number of this compound is 67866-74-4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula CH3S(CH2)2CD(NH2)CO2H . The molecular weight is 150.22 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 280 °C (dec.) (lit.) .Scientific Research Applications
Methionine as a Limiting Amino Acid in Poultry Diets
Research by Zhang et al. (2017) in "Poultry Science" examined the effects of DL-Methionine (DL-Met) on broiler chickens. The study found that methionine supplementation, including DL-Met, improved growth performance. It also affected the expression of intestinal nutrient transporter genes, suggesting the source of amino acid can regulate intestinal amino acid absorptive function (Zhang, Saremi, Gilbert, & Wong, 2017).
DL-Methionine in Swine Diets
Yang et al. (2018) in "Translational Animal Science" studied the effects of DL-Methionine (DL-Met) on young pigs. The study demonstrated no significant differences in growth performance or plasma amino acid concentrations between pigs fed with DL-Met and those fed with L-Methionine. This suggests that DL-Met is as effective as L-Methionine in swine diets (Yang, Hasan, Htoo, Burnett, Feugang, Crenshaw, & Liao, 2018).
DL-Methionine in Intestinal Absorption Studies
Martín-Venegas, Rodríguez-Lagunas, Geraert, & Ferrer (2007) in "The Journal of Nutrition" explored the transport mechanism of a methionine analogue across the intestinal membrane. Their study helps in understanding the intestinal absorption of methionine and its analogues, which is crucial for effective dietary supplementation in animals (Martín-Venegas, Rodríguez-Lagunas, Geraert, & Ferrer, 2007).
Industrial Production of S-Adenosyl-l-methionine
Ren et al. (2017) in "Process Biochemistry" developed a biological catalysis process for S-adenosyl-l-methionine (SAM) production using DL-Met. This study presents a cost-effective method for SAM production, which is important in various industrial applications (Ren, Cai, Hu, Xia, Wang, Tan, & Zhang, 2017).
Safety and Hazards
Properties
IUPAC Name |
2-amino-2-deuterio-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-QYKNYGDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCSC)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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